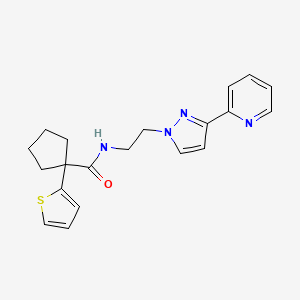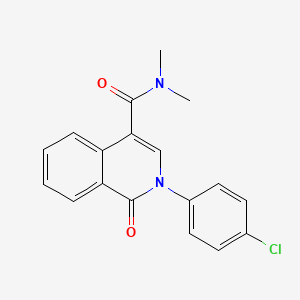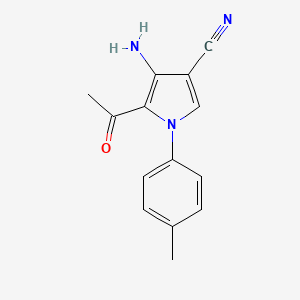![molecular formula C20H16Cl2N2OS2 B2707800 3-benzyl-2-((2,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877619-04-0](/img/structure/B2707800.png)
3-benzyl-2-((2,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a thieno[3,2-d]pyrimidin-4(3H)-one derivative. Thienopyrimidinones are a class of organic compounds containing a thiophene ring fused to a pyrimidinone ring. The thiophene ring is a five-membered aromatic ring with four carbon atoms and a sulfur atom. The pyrimidinone ring is a six-membered ring with four carbon atoms, a nitrogen atom, and a carbonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the fused thiophene and pyrimidinone rings, along with the benzyl and 2,4-dichlorobenzyl groups attached to the thiophene ring .Chemical Reactions Analysis
Thienopyrimidinones, being aromatic compounds, can undergo electrophilic aromatic substitution reactions. The reactivity of this compound would be further influenced by the electron-withdrawing effect of the dichlorobenzyl group and the electron-donating effect of the benzyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds of this type are expected to be solid at room temperature and relatively stable under normal conditions .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Innovative Synthesis Approaches : The synthesis of substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines, including derivatives similar to 3-benzyl-2-((2,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, has been explored through methods starting from 2-cyanomethylbenzoic acid. This process highlights the development of new synthetic routes that improve yield and enable the creation of diverse derivatives (Zadorozhny et al., 2010).
Structural Characterization and Comparison : Research on the physicochemical properties and biological potential of synthesized compounds shows differences based on the position of sulfur atoms, impacting their electronic spectra and biological activity profiles. This structural analysis is fundamental for understanding the activity of thieno[3,2-d]pyrimidinones (Zadorozhny et al., 2010).
Biological Activity and Applications
Antitumor and Antifolate Activities : Certain thieno[3,2-d]pyrimidinone derivatives have been identified as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating significant antitumor potential. This dual inhibitory capability suggests their application in cancer therapy, highlighting the importance of structural modifications for enhancing biological activity (Gangjee et al., 2009).
Antimicrobial Properties : The antimicrobial efficacy of thieno[3,2-d]pyrimidinone derivatives against various microbial strains has been evaluated, with certain compounds showing promising activity. This suggests potential applications in developing new antimicrobial agents (Seenaiah et al., 2014).
Cytotoxicity and Anticancer Evaluation : Studies have focused on the synthesis and evaluation of new thieno[3,2-d]pyrimidine derivatives for their cytotoxic activity against cancer cell lines. These investigations aim to discover novel compounds with high efficacy in cancer treatment, demonstrating the therapeutic potential of such derivatives (Hafez & El-Gazzar, 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
3-benzyl-2-[(2,4-dichlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2OS2/c21-15-7-6-14(16(22)10-15)12-27-20-23-17-8-9-26-18(17)19(25)24(20)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREZUPGWGWXVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-((2,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone](/img/structure/B2707717.png)
![2-[(Difluoromethyl)thio]nicotinic acid](/img/structure/B2707718.png)
![(E)-N-[Bis(2-methylphenyl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2707719.png)
![7-Chloro-9-phenyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2707720.png)



![2-(3-(Phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2707725.png)



![6-(2,4-Dimethylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2707731.png)

![3-[2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-3(2H)-yl]propanoic acid](/img/structure/B2707737.png)